molecular formula C9H8N6S B293960 2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE

2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE

Cat. No.: B293960
M. Wt: 232.27 g/mol
InChI Key: WEEDHQSLMYXMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE typically involves the reaction of pyrazine derivatives with triazole and thiadiazole precursors. One common method is the one-pot multicomponent reaction, which provides high yields and efficiency . The reaction conditions often include the use of catalysts and solvents such as ethanol, and the process is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    Triazolo[4,3-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms in the ring.

    Thiazolo[3,2-b][1,2,4]triazole: Contains a fused ring system similar to triazolothiadiazole.

Uniqueness

2-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRAZINE stands out due to its unique combination of pyrazine, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets and its potential for various scientific applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8N6S

Molecular Weight

232.27 g/mol

IUPAC Name

3-ethyl-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C9H8N6S/c1-2-7-12-13-9-15(7)14-8(16-9)6-5-10-3-4-11-6/h3-5H,2H2,1H3

InChI Key

WEEDHQSLMYXMPE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=NC=CN=C3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=NC=CN=C3

Origin of Product

United States

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